Z-D-Arg(Z)-OSu

Beschreibung

Eigenschaften

CAS-Nummer |

200191-86-2 |

|---|---|

Molekularformel |

C34H35N5O10 |

Molekulargewicht |

673.68 |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C34H35N5O10/c35-31(38(33(44)47-22-25-13-6-2-7-14-25)34(45)48-23-26-15-8-3-9-16-26)36-20-10-17-27(30(42)49-39-28(40)18-19-29(39)41)37-32(43)46-21-24-11-4-1-5-12-24/h1-9,11-16,27H,10,17-23H2,(H2,35,36)(H,37,43) |

SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

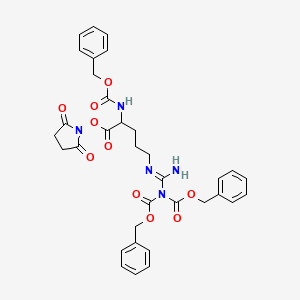

Z-D-Arg(Z)-OSu chemical structure and molecular weight

This technical guide details the chemical identity, physiochemical properties, and synthetic utilization of Z-D-Arg(Z)-OSu (

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

Z-D-Arg(Z)-OSu is an activated ester derivative of D-Arginine used primarily in peptidomimetic synthesis to introduce D-arginine residues while suppressing racemization and side-reactions. It features orthogonal protection on the

Structural Specification

The nomenclature "Z-D-Arg(Z)" typically refers to the bis-Z protected form (one Z on

Primary Interpretation: Bis-Z Form (

| Property | Specification |

| Chemical Name | |

| Molecular Formula | C₂₆H₂₉N₅O₈ |

| Molecular Weight | 539.54 g/mol |

| Monoisotopic Mass | 539.20 g/mol |

| Stereochemistry | D-Enantiomer (R-configuration at |

| Appearance | White to off-white crystalline powder (in situ generated or isolated) |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, THF; Insoluble in water.[1][2][3] |

Secondary Interpretation: Tris-Z Form (

-

Formula: C₃₄H₃₅N₅O₁₀[4]

-

Molecular Weight: ~673.67 g/mol

Structural Visualization

The following diagram illustrates the connectivity of the Bis-Z form.

[5]

Synthetic Utility & Mechanism

Why this Derivative?

-

Stereochemical Control (D-Arg): The inclusion of D-amino acids confers resistance to proteolytic degradation (e.g., by trypsin), significantly extending the half-life of peptide therapeutics.

-

Activation (OSu): The

-hydroxysuccinimide ester is less reactive than acid chlorides but more stable than mixed anhydrides, allowing for controlled coupling with primary amines in organic solvents without spontaneous hydrolysis.[4] -

Protection (Z/Cbz): The Z group is stable to acidic conditions (TFA) used in Boc chemistry but is removed via catalytic hydrogenolysis (

) or strong acids (HBr/AcOH).[4] This allows for global deprotection in a single step at the end of synthesis if the peptide contains no other reducible groups.[4]

Mechanistic Pathway: Aminolysis

The core utility is the formation of an amide bond via nucleophilic attack of an amine on the activated carbonyl.[4]

[5]

Experimental Protocols

Since Z-D-Arg(Z)-OSu is often prepared in situ or custom-ordered due to the instability of Arginine active esters (risk of

Protocol A: In Situ Preparation & Coupling

Objective: Couple Z-D-Arg(Z)-OH to an amino component (

Reagents:

-

Z-D-Arg(Z)-OH (1.0 eq)

- -Hydroxysuccinimide (HOSu) (1.1 eq)[5]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) or EDC.HCl

-

Solvent: Anhydrous DMF or DCM/DMF mixture.[4]

Step-by-Step Workflow:

-

Activation:

-

Filtration (If using DCC):

-

Filter off the precipitated dicyclohexylurea (DCU).[4] The filtrate contains the active ester Z-D-Arg(Z)-OSu .

-

-

Coupling:

-

Workup:

Protocol B: Quality Control (HPLC)

System: RP-HPLC (C18 Column).[4] Mobile Phase:

-

A: 0.1% TFA in Water

-

B: 0.1% TFA in Acetonitrile Gradient: 5% B to 95% B over 30 minutes.[4] Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).[4]

References

-

Bodanszky, M. (1993).[4] Principles of Peptide Synthesis. Springer-Verlag.[4] (Standard reference for active ester chemistry and Z-protection strategies).

-

Greene, T. W., & Wuts, P. G. M. (2006).[4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Authoritative source on Cbz/Z group stability and deprotection).

-

Carpino, L. A., et al. (2003).[4] "The 1-Hydroxy-7-azabenzotriazole-Based Activation Strategy in Solid-Phase Peptide Synthesis." Journal of the American Chemical Society.[4] (Discusses activation kinetics relevant to OSu esters).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-ARG(Z)2-OH synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Hydroxysuccinimide | C4H5NO3 | CID 80170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Hydroxysuccinimide suberic acid ester | C16H20N2O8 | CID 100658 - PubChem [pubchem.ncbi.nlm.nih.gov]

This guide provides a comprehensive technical overview of Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-D-arginine N-succinimidyl ester, commonly referred to as Z-D-Arg(Z)₂-OSu. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of this reagent, including its chemical identity, synthesis, and application, with a focus on its stereoisomers and their relevance in peptide chemistry.

Introduction: The Role of Protected Arginine Derivatives in Peptide Synthesis

Arginine, with its highly basic guanidinium group, is a crucial amino acid in many biologically active peptides. However, its reactive side chain necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for both the α-amino group and the guanidinium function of arginine. The use of multiple Z groups provides robust protection under various coupling conditions. For the incorporation of D-arginine, a non-proteinogenic amino acid often introduced to enhance peptide stability against enzymatic degradation, the activated N-succinimidyl (OSu) ester of the fully protected amino acid is a valuable building block. Z-D-Arg(Z)₂-OSu offers a stable, yet reactive, reagent for the efficient and stereochemically defined introduction of D-arginine into peptide sequences.

Chemical Identification and Properties of Z-D-Arg(Z)₂-OSu and Related Isomers

A precise understanding of the chemical identity of Z-D-Arg(Z)₂-OSu and its related isomers is paramount for its effective use. This section clarifies the Chemical Abstracts Service (CAS) numbers and key properties of these compounds.

Stereoisomers: The Importance of Chirality

The stereochemistry of amino acids is critical for the biological activity of peptides. Z-Arg(Z)₂-OSu exists as two enantiomers: the D-isomer and the L-isomer.

-

Z-D-Arg(Z)₂-OSu : The D-enantiomer, which is the focus of this guide.

-

Z-L-Arg(Z)₂-OSu (or Z-Arg(Z)₂-OSu) : The naturally occurring L-enantiomer.

The corresponding carboxylic acid precursors are also commercially available and are the starting materials for the synthesis of the activated esters.

CAS Numbers and Physicochemical Properties

The accurate identification of these reagents is facilitated by their unique CAS numbers.

| Compound Name | Abbreviation | Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-D-arginine N-succinimidyl ester | Z-D-Arg(Z)₂-OSu | D | Not explicitly assigned; refer to precursor | C₃₄H₃₅N₅O₁₀ | 673.67 |

| Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine N-succinimidyl ester | Z-L-Arg(Z)₂-OSu | L | 132160-73-7[1][2] | C₃₄H₃₅N₅O₁₀ | 673.67 |

| Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-D-arginine | Z-D-Arg(Z)₂-OH | D | 104321-57-5 / 1947-42-8 | C₃₀H₃₂N₄O₈ | 576.60 |

| Nα,Nω,Nω'-Tris(benzyloxycarbonyl)-L-arginine | Z-L-Arg(Z)₂-OH | L | 14611-34-8[3][4] | C₃₀H₃₂N₄O₈ | 576.60 |

Note on CAS Numbers for Z-D-Arg(Z)₂-OH: Two CAS numbers, 104321-57-5[5] and 1947-42-8, are often associated with Z-D-Arg(Z)₂-OH. Researchers should verify the specific CAS number with their supplier to ensure the correct product is being used. A specific CAS number for Z-D-Arg(Z)₂-OSu is not readily found in public databases; therefore, it is crucial to rely on the specifications provided by the supplier, often referencing the precursor's CAS number.

Synthesis and Characterization

The synthesis of Z-D-Arg(Z)₂-OSu involves the activation of the carboxylic acid of Z-D-Arg(Z)₂-OH with N-hydroxysuccinimide (NHS).

Synthesis of Z-D-Arg(Z)₂-OSu

A general and effective method for the synthesis of N-hydroxysuccinimide esters from carboxylic acids involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) or other carbodiimides.

Experimental Protocol: Synthesis of Z-D-Arg(Z)₂-OSu

-

Materials:

-

Z-D-Arg(Z)₂-OH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

-

Procedure:

-

Dissolve Z-D-Arg(Z)₂-OH (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM or THF dropwise to the reaction mixture with constant stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filter cake with a small amount of cold DCM or THF.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure Z-D-Arg(Z)₂-OSu.

-

Dry the product under vacuum.

-

Characterization

The synthesized Z-D-Arg(Z)₂-OSu should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. The presence of the benzyloxycarbonyl (Z) groups and the succinimidyl ester moiety can be verified by characteristic chemical shifts.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the carbonyl stretching frequencies of the ester and the protecting groups.

Application in Peptide Synthesis

Z-D-Arg(Z)₂-OSu is primarily used in solid-phase peptide synthesis (SPPS) for the incorporation of a D-arginine residue into a growing peptide chain. The N-succinimidyl ester is a highly reactive group that readily couples with the free N-terminal amine of the peptide on the solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Z-D-Arg(Z)₂-OSu

-

Materials:

-

N-terminally deprotected peptide-resin

-

Z-D-Arg(Z)₂-OSu

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Washing solvents (DMF, DCM)

-

Kaiser test reagents

-

-

Procedure:

-

Swell the N-terminally deprotected peptide-resin in anhydrous DMF.

-

In a separate vessel, dissolve Z-D-Arg(Z)₂-OSu (2-3 equivalents relative to the resin loading) in anhydrous DMF.

-

Add the solution of Z-D-Arg(Z)₂-OSu to the swollen resin.

-

Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture to facilitate the coupling.

-

Agitate the reaction mixture at room temperature for 2-4 hours, or until the coupling is complete.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative Kaiser test (yellow solution) indicates the absence of free primary amines and thus a complete reaction.

-

If the Kaiser test is positive, the coupling step can be repeated (double coupling).

-

After a complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

The peptide-resin is now ready for the next deprotection and coupling cycle.

-

Safety and Handling

Activated amino acid esters such as Z-D-Arg(Z)₂-OSu are moisture-sensitive and should be handled with care.

-

Storage: Store in a cool, dry place, preferably under an inert atmosphere, to prevent hydrolysis. Long-term storage at -20°C is recommended.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][5][6]

Conclusion

Z-D-Arg(Z)₂-OSu is a valuable reagent for the incorporation of D-arginine in peptide synthesis, particularly for the development of peptide-based therapeutics with enhanced stability. A thorough understanding of its chemical properties, synthesis, and proper handling is essential for its successful application. This guide provides the foundational knowledge and practical protocols to assist researchers in leveraging this important building block in their drug discovery and development endeavors.

References

-

Aapptec Peptides. Z-Arg(Z)2-OH [14611-34-8]. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Amino acid. Available from: [Link]

-

RSC Publishing. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Available from: [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link]

Sources

- 1. carlroth.com:443 [carlroth.com:443]

- 2. 132160-73-7|Z-arg(Z)2-osu|BLD Pharm [bldpharm.com]

- 3. US5734064A - Process for the preparation of carboxylic acid succinimidyl esters - Google Patents [patents.google.com]

- 4. peptide.com [peptide.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

The Stereochemical Dichotomy: A Guide to Z-D-Arg(Z)-OSu and Z-L-Arg(Z)-OSu in Advanced Peptide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precise world of peptide synthesis and drug development, the choice of building blocks is paramount. Among the vast arsenal of amino acid derivatives, Z-Arg(Z)-OSu stands out for introducing the highly functional arginine residue. However, the subtle yet critical difference between its two stereoisomeric forms, Z-D-Arg(Z)-OSu and Z-L-Arg(Z)-OSu, dictates the ultimate biological properties and therapeutic potential of the resulting peptide. This guide provides a detailed exploration of these two reagents, moving beyond their identical chemical formulas to dissect the profound impact of their stereochemistry on reactivity, biological stability, and strategic application. We will elucidate their structural differences, compare their roles in peptide design, and provide actionable protocols for their use and analysis, empowering researchers to make informed decisions in their synthetic endeavors.

The Foundation: Chirality in the World of Amino Acids

Life, at its molecular core, is chiral. With the exception of glycine, all proteinogenic amino acids possess a chiral alpha-carbon, leading to the existence of two non-superimposable mirror images: the L- (levorotatory) and D- (dextrorotatory) enantiomers.[1] In virtually all natural biological systems, proteins and peptides are constructed exclusively from L-amino acids.[1][2] This homochirality is fundamental to the precise three-dimensional structures of enzymes, receptors, and antibodies, which in turn govern their specific functions.

Consequently, synthetic peptides composed of L-amino acids are readily recognized and processed by the body's metabolic machinery, particularly by protease enzymes. While this is ideal for mimicking natural proteins, it presents a significant challenge in drug development, where a longer biological half-life is often desirable. This is where the strategic incorporation of D-amino acids becomes a powerful tool.

Structural Elucidation: Deconstructing Z-Arg(Z)-OSu

Before delving into the D- versus L- debate, it is crucial to understand the components of the molecule designated as Z-Arg(Z)-OSu.

-

Arg (Arginine): The core amino acid, featuring a guanidinium group on its side chain. This group is highly basic and positively charged at physiological pH, making it a key residue for electrostatic interactions in biological systems.

-

Z (Carboxybenzyl): This is the benzyloxycarbonyl group, a robust protecting group for amine functionalities. In Z-Arg(Z)-OSu, two 'Z' groups are present. One protects the α-amino group of the arginine backbone, while the second protects one of the nitrogens on the guanidinium side chain. This dual protection is essential to prevent unwanted side reactions during the peptide coupling process.

-

OSu (N-hydroxysuccinimide ester): The carboxylic acid of the arginine has been pre-activated as an N-hydroxysuccinimide (NHS) ester. OSu is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by a free amine. This "active ester" strategy facilitates efficient peptide bond formation under mild conditions, often minimizing the risk of racemization.[3][4]

The sole distinction between Z-D-Arg(Z)-OSu and Z-L-Arg(Z)-OSu lies in the spatial arrangement of the four groups around the α-carbon of the arginine residue.

Core Differences: A Comparative Analysis

While chemically identical in terms of reactivity per mole, the stereochemical difference imparts divergent properties to the final peptide product. The choice between the D- and L-isomer is therefore not a matter of chemical convenience but a critical design decision.

| Feature | Z-L-Arg(Z)-OSu | Z-D-Arg(Z)-OSu | Rationale & Causality |

| Stereochemistry | Levorotatory enantiomer | Dextrorotatory enantiomer | Enantiomers are non-superimposable mirror images.[5] |

| Natural Occurrence | The natural, proteinogenic form. | Unnatural, not found in mammalian proteins. | Biological systems almost exclusively synthesize and use L-amino acids.[2] |

| Peptide Product | Forms peptides that mimic natural sequences. | Forms peptides with unnatural stereochemistry. | The stereochemistry of the building block is retained in the final peptide. |

| Enzymatic Stability | Resulting peptide is susceptible to protease degradation. | Resulting peptide exhibits high resistance to proteolysis. | Proteases are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids.[][7] |

| Biological Half-Life | Typically shorter in vivo. | Significantly longer in vivo. | Resistance to enzymatic degradation slows clearance and metabolism.[8] |

| Immunogenicity | Can be immunogenic, but often recognized as "self." | Potentially lower immunogenicity or altered immune response. | The unnatural conformation may evade recognition by the immune system. |

| Primary Application | Synthesis of bioactive peptides mimicking natural ligands, enzyme substrates. | Development of long-lasting therapeutic peptides, enzyme inhibitors, and metabolically stable analogs.[9][10] | The goal dictates the choice: mimicry vs. stability. |

Strategic Application in Peptide and Drug Development

The decision to use Z-D-Arg(Z)-OSu or Z-L-Arg(Z)-OSu is driven entirely by the desired outcome of the research or drug development program.

When to Choose Z-L-Arg(Z)-OSu: The Path of Biomimicry

The L-isomer is the default choice for synthesizing peptides that are intended to replicate or study natural biological processes.

-

Receptor-Ligand Studies: To synthesize a peptide hormone or neurotransmitter to study its interaction with its native receptor.

-

Enzyme Substrate Synthesis: To create a specific peptide sequence that is a known substrate for a protease, kinase, or other modifying enzyme.

-

Epitope Mapping: To generate overlapping peptides from a protein sequence to identify the binding site of an antibody.

When to Choose Z-D-Arg(Z)-OSu: The Path of Innovation and Stability

The D-isomer is a powerful tool for peptide engineering, primarily aimed at overcoming the pharmacokinetic limitations of natural peptides.

-

Therapeutic Peptides: Incorporating D-arginine can dramatically increase a peptide drug's half-life, reducing the required dosing frequency. For example, a D-Arg containing peptide will be resistant to degradation by common proteases like trypsin and chymotrypsin.[7]

-

Enzyme Inhibitors: A peptide designed to block the active site of an enzyme can be made more potent and long-lasting by substituting a key L-residue with its D-enantiomer. The inhibitor will bind but will not be cleaved.

-

Novel Biomaterials: Peptides designed for self-assembly into hydrogels or other nanomaterials can be made from D-amino acids to ensure their structural integrity in biological environments.[7]

Experimental Protocols & Methodologies

Trustworthiness in synthesis is paramount. The following protocols provide a framework for the effective use and validation of these reagents.

General Protocol for Peptide Coupling using Z-Arg(Z)-OSu

This protocol describes a standard solution-phase coupling of a Z-Arg(Z)-OSu isomer to an amino acid ester (e.g., H-Gly-OMe).

Materials:

-

Z-D-Arg(Z)-OSu or Z-L-Arg(Z)-OSu (1.0 eq)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

-

Diisopropylethylamine (DIPEA) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Stir plate, glassware, and nitrogen/argon line

Methodology:

-

Preparation: Dissolve the amino acid ester hydrochloride in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Neutralization: Cool the solution to 0°C in an ice bath. Add DIPEA dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes. Causality: The free amine is the active nucleophile. The hydrochloride salt must be neutralized for the reaction to proceed.

-

Addition of Active Ester: In a separate flask, dissolve the Z-Arg(Z)-OSu isomer in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Insight: Active ester couplings are generally clean but slower than those using carbodiimide reagents; allowing sufficient time ensures high yields.[3][4]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified using standard techniques such as aqueous extraction to remove DMF and salts, followed by silica gel chromatography.

Protocol for Chiral Purity Assessment by HPLC

It is essential to verify the enantiomeric purity of the starting material and the final peptide to ensure no racemization has occurred. This is a self-validating step critical for data integrity.

Methodology:

-

Sample Preparation:

-

Starting Material: Prepare a standard solution of both Z-D-Arg(Z)-OSu and Z-L-Arg(Z)-OSu at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a mixed standard containing both.

-

Final Peptide: Hydrolyze a small aliquot of the final purified peptide using 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids. Neutralize and dilute the hydrolysate.

-

-

Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP). For amino acids, polysaccharide-based columns (e.g., CHIRALPAK series) are often effective.[11]

-

Method:

-

Mobile Phase: An isocratic or gradient system of solvents like hexane/ethanol or aqueous buffers with an organic modifier, depending on the column manufacturer's recommendation.

-

Detection: UV detection is suitable for the Z-protected derivatives. For the hydrolyzed amino acids, derivatization with a fluorogenic agent (e.g., Marfey's reagent) followed by fluorescence or UV detection may be necessary for high sensitivity.[12][13]

-

-

Analysis:

-

Inject the individual D- and L-standards to determine their respective retention times.

-

Inject the mixed standard to confirm baseline separation of the two enantiomers.

-

Inject the prepared sample (either the starting material or the peptide hydrolysate).

-

Calculate the enantiomeric excess (%ee) using the peak areas of the D and L enantiomers: %ee = (|Area_L - Area_D|) / (Area_L + Area_D) * 100

-

Expert Insight: Controlling chiral purity is non-negotiable in peptide therapeutic development. Undesired diastereomeric impurities in the final drug substance can lead to unforeseen toxicological effects or reduced efficacy.[11]

Conclusion

Z-D-Arg(Z)-OSu and Z-L-Arg(Z)-OSu are powerful reagents that, despite their near-identical structures, open divergent paths in peptide science. The L-isomer remains the cornerstone for recreating nature's blueprints, allowing for the study and application of native peptide sequences. In contrast, the D-isomer is a key tool of bioengineering, offering a straightforward and effective strategy to imbue peptides with the metabolic stability required for therapeutic translation. A thorough understanding of their stereochemical differences, coupled with rigorous analytical validation, empowers researchers to harness the full potential of these building blocks, driving innovation from the laboratory bench to clinical development.

References

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6322, L-Arginine.

- Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Org. Synth. 2024, Vol, 508-523.

- Sigma-Aldrich. (n.d.). Boc-Arg(Z)2-OH.

- ResearchGate. (n.d.). Enantioselectivity of L-arginine versus d-arginine. (A) Structures of L- and d-arginine.

- PubMed. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography].

- MDPI. (2022). Promising Application of D-Amino Acids toward Clinical Therapy.

- National Institutes of Health. (n.d.). Fragment synthesis of disulfide-containing peptides.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56776967, Z-Arg(boc)2-OH cha.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.

- National Institutes of Health. (n.d.). Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice.

- PubMed Central. (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.

- Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives....

- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.

- Wako Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS.

- Leah4sci. (2016). Amino Acid Stereochemistry R and S vs D and L Configuration.

- ResearchGate. (2025). Promising Application of D-Amino Acids toward Clinical Therapy.

- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide.

- ACS Publications. (2025). Separation of Enantiomers of the Chiral Arginine System....

- CORE. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.

- Jacob Selvidge. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards.

- Taylor & Francis. (n.d.). D-amino acids – Knowledge and References.

- Royal Society of Chemistry. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis.

- ResearchGate. (n.d.). The chemical structures of L-and D-arginine [I and II] and L-lysine [III].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Applications of Z-D-Arg(Z)-OSu in peptidomimetic synthesis

Title: Strategic Utilization of Z-D-Arg(Z)-OSu in Peptidomimetic Synthesis

Executive Summary

In the precise landscape of peptidomimetic drug development, the introduction of D-arginine residues presents a unique set of synthetic challenges, primarily concerning stereochemical integrity and side-chain protection.[1] Z-D-Arg(Z)-OSu (

The Molecule: Structural & Functional Logic

Chemical Identity:

-

IUPAC Name: 2,5-Dioxopyrrolidin-1-yl (R)-2,5-bis((benzyloxy)carbonyl)amino)pentanoate (approximate; specific to Z-protection on

-amine and -

Core Components:

-

D-Arginine Backbone: Provides the non-natural stereochemistry essential for proteolytic stability.

-

Z (Cbz) Groups: Located on the

-amine and the guanidino side chain. These carbamate groups reduce the nucleophilicity of the guanidine, preventing intramolecular lactamization ( -

OSu (NHS) Ester: An activated ester that allows for mild, racemization-suppressed coupling to free amines.

-

Strategic Advantage: Unlike standard Fmoc-D-Arg(Pbf)-OH used in Solid-Phase Peptide Synthesis (SPPS), Z-D-Arg(Z)-OSu is tailored for solution-phase synthesis or specialized solid-phase strategies where acid-labile protecting groups (like Boc) are avoided in favor of global deprotection via catalytic hydrogenolysis.

Mechanistic Rationale

Racemization Suppression

The activation of D-amino acids, particularly D-Arginine, is prone to racemization via the formation of 5(4H)-oxazolone intermediates. This risk is exacerbated by the basicity of the guanidine side chain.

-

Mechanism: The pre-formed OSu ester in Z-D-Arg(Z)-OSu eliminates the need for in situ activation agents (like DCC/DIC), which often generate highly reactive O-acylisourea intermediates that promote racemization.

-

Outcome: The aminolysis of the OSu ester proceeds through a concerted mechanism that retains the chiral integrity of the

-carbon.

Orthogonal Protection Strategy

The Z group offers a distinct deprotection profile compared to Boc (acid labile) and Fmoc (base labile).

-

Stability: Z-D-Arg(Z)- is stable against Trifluoroacetic Acid (TFA) (standard Boc deprotection condition) and mild bases.

-

Deprotection: Both Z groups (N

and N

Applications in Peptidomimetics[2][3]

Thrombin Inhibitors

Direct Thrombin Inhibitors (DTIs) often feature a D-Phe-Pro-Arg motif (e.g., in the structure of compounds related to Argatroban or specific tripeptide aldehydes).

-

Role: Z-D-Arg(Z)-OSu is used to introduce the C-terminal or internal D-Arg residue in solution phase. The Z-protection prevents the guanidine from interfering with the coupling of the subsequent Proline or Phenylalanine residues.

-

Benefit: The final hydrogenation step removes the Z groups without affecting the sensitive peptide aldehyde or boronic acid pharmacophores often found in these inhibitors.

Antimicrobial Peptides (AMPs)

D-amino acids are incorporated into AMPs to prevent degradation by bacterial proteases.

-

Role: Synthesis of short, arginine-rich sequences (e.g., D-Arg-D-Trp motifs) requires precise control over side-chain density and charge.

-

Benefit: Using Z-D-Arg(Z)-OSu allows for the assembly of these peptides in solution, facilitating the crystallization of intermediates—a key requirement for GMP manufacturing that is difficult to achieve with SPPS.

Experimental Protocols

Synthesis of Z-D-Arg(Z)-OSu

Prerequisite: Preparation from Z-D-Arg(Z)-OH.

-

Dissolution: Dissolve Z-D-Arg(Z)-OH (10 mmol) in dry Dioxane or THF (50 mL).

-

Activation: Add N-Hydroxysuccinimide (HONSu, 11 mmol) and cool to 0°C.

-

Coupling: Dropwise add Dicyclohexylcarbodiimide (DCC, 11 mmol) dissolved in minimal THF.

-

Reaction: Stir at 0°C for 2 hours, then at room temperature overnight.

-

Purification: Filter off the precipitated Dicyclohexylurea (DCU). Evaporate the filtrate to dryness.

-

Crystallization: Recrystallize the residue from Isopropanol/Hexane to obtain Z-D-Arg(Z)-OSu as a white solid.

General Coupling Protocol (Solution Phase)

Target: Coupling Z-D-Arg(Z)-OSu to H-Pro-NH-R (Amine component).

-

Preparation: Dissolve the amine component (e.g., H-Pro-OMe·HCl, 1.0 eq) in DMF or DCM.

-

Neutralization: Add a tertiary base (DIEA or NMM, 1.0 eq) to neutralize the salt. Crucial: Do not use excess base to avoid racemization.

-

Addition: Add Z-D-Arg(Z)-OSu (1.1 eq) solid or dissolved in DMF.

-

Monitoring: Stir at room temperature. Monitor by TLC or HPLC (typically complete in 2–4 hours).

-

Work-up: Dilute with Ethyl Acetate. Wash sequentially with 5% KHSO

, Water, 5% NaHCO

Global Deprotection (Hydrogenolysis)

-

Solvent: Dissolve the protected peptide in Methanol or Methanol/Acetic Acid (if solubility is low).

-

Catalyst: Add 10% Pd/C (10-20% by weight of peptide).

-

Hydrogenation: Stir under H

atmosphere (balloon pressure is usually sufficient) for 4–12 hours. -

Filtration: Filter through Celite to remove the catalyst.

-

Isolation: Evaporate solvent to yield the crude peptide as an acetate salt.

Data & Visualization

Table 1: Comparative Analysis of Arginine Protecting Groups

| Feature | Z (Cbz) | Pbf (Pentamethyldihydrobenzofuran) | Tos (Tosyl) | NO |

| Primary Use | Solution Phase / Boc | Fmoc SPPS | Boc SPPS | Solution / Old SPPS |

| Deprotection | H | 95% TFA | HF / Na/NH | H |

| Atom Economy | High | Low (Large byproduct) | Medium | High |

| Side Reactions | Minimal (Clean removal) | Sulfonation of Trp (requires scavengers) | Harsh removal damages sensitive groups | Incomplete removal often observed |

| Cost | Moderate | High | Moderate | Low |

Diagram 1: Synthesis Workflow for Z-D-Arg(Z)-OSu Utilization

Caption: Step-by-step workflow for synthesizing and utilizing Z-D-Arg(Z)-OSu in peptide assembly.

Diagram 2: Decision Logic for Reagent Selection

Caption: Decision matrix for selecting Z-D-Arg(Z)-OSu over standard Fmoc derivatives.

References

-

Vertex AI Search. (2026). Fragment synthesis of disulfide-containing peptides. National Institutes of Health (NIH). [Link]

-

MDPI. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses Mediated by Biomimetic Cyclic Propylphosphonic Anhydride. Molecules Journal. [Link]

Sources

A Senior Application Scientist's Guide to Arginine Incorporation: A Comparative Analysis of Z-D-Arg(Z)-OSu and Fmoc-D-Arg(Pbf)-OH in Peptide Synthesis

Abstract

The incorporation of arginine into peptide sequences is a critical, yet often challenging, step in chemical peptide synthesis. Its highly basic and nucleophilic guanidinium side chain necessitates robust protection to prevent unwanted side reactions and ensure high-purity outcomes. For decades, the choice of protecting groups and activation strategies has evolved, moving towards milder, more efficient, and orthogonal systems. This technical guide provides an in-depth, comparative analysis of two distinct D-arginine derivatives: the historically significant, Z-protected Z-D-Arg(Z)-OSu and the modern industry standard, Fmoc-protected Fmoc-D-Arg(Pbf)-OH . This paper will deconstruct the fundamental chemistry of each building block, evaluate their strategic application, and provide field-proven protocols to guide researchers, chemists, and drug development professionals in making informed decisions for successful peptide synthesis.

The Arginine Conundrum: Why Protection is Non-Negotiable

Arginine's guanidinium side chain (pKa ≈ 12.5) is a potent nucleophile and a strong base. During peptide synthesis, an unprotected guanidinium group can lead to a cascade of undesirable side reactions, including:

-

Self-reaction or reaction with activated carboxyl groups , leading to chain branching or termination.

-

Catalyzing the racemization of the activated amino acid.

-

Formation of δ-lactam through intramolecular cyclization, a particularly troublesome side reaction.[1]

Therefore, effective protection of this functional group is paramount.[2] The ideal protection strategy must be fully orthogonal, meaning the side-chain protecting group remains stable during the iterative α-amine deprotection steps of chain elongation but can be removed cleanly and efficiently during the final cleavage from the solid support.[3][4] This principle forms the basis of our comparison.

Deconstructing the Building Blocks: Two Philosophies of Protection and Activation

The two molecules at the heart of this guide, Z-D-Arg(Z)-OSu and Fmoc-D-Arg(Pbf)-OH, represent two different eras and strategies in peptide chemistry.

The Modern Workhorse: Fmoc-D-Arg(Pbf)-OH

This derivative is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy.[5][6] Its structure is a testament to orthogonal design.

-

α-Amine Protection (Fmoc): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group.[7] It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][9]

-

Side-Chain Protection (Pbf): The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the gold standard for arginine side-chain protection in Fmoc-SPPS.[10] It is highly acid-labile and is efficiently removed during the final cleavage step with trifluoroacetic acid (TFA).[11][12] The Pbf group offers greater lability than its predecessors (like Pmc or Mtr), which is crucial for preventing incomplete deprotection in peptides containing multiple arginine residues.[13]

-

Carboxyl Activation (-OH): The free carboxylic acid (-OH) requires in-situ activation just prior to the coupling reaction. This is typically achieved using a range of well-established coupling reagents (e.g., HBTU, HATU, COMU) that convert the carboxylic acid into a highly reactive ester in the reaction vessel.[14][15]

The Classic Precursor: Z-D-Arg(Z)-OSu

This derivative employs the benzyloxycarbonyl (Z or Cbz) group, one of the earliest and most foundational protecting groups in peptide chemistry.[16][17]

-

α-Amine and Side-Chain Protection (Z): The Z-group is stable to both mildly acidic and basic conditions used in other strategies. Its removal requires harsher methods, most commonly catalytic hydrogenolysis (H₂ gas with a palladium catalyst) or strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[17] This lack of orthogonality with acid-labile resin linkers and other side-chain protecting groups makes it largely incompatible with standard Fmoc or Boc SPPS workflows.[13]

-

Carboxyl Activation (-OSu): The N-Hydroxysuccinimide (NHS or OSu) ester is a pre-activated functional group.[14] These active esters are stable enough to be isolated, stored, and used directly in coupling reactions without the need for in-situ activators.[18] While convenient, they can be less reactive than the intermediates generated by modern phosphonium or aminium salt activators.[14][15]

Caption: Chemical structures of the two arginine derivatives.

Head-to-Head Comparison: A Quantitative and Qualitative Analysis

The choice between these two derivatives is dictated entirely by the synthetic strategy employed. For modern SPPS, the advantages of the Fmoc/Pbf system are overwhelming.

| Feature | Fmoc-D-Arg(Pbf)-OH | Z-D-Arg(Z)-OSu | Rationale & Causality |

| Overall Strategy | Fmoc/tBu SPPS [5] | Solution-Phase, Fragment Condensation, non-standard SPPS | Fmoc/Pbf is designed for orthogonality in modern SPPS. Z/Z lacks this orthogonality.[9][13] |

| α-Amine Protection | Fmoc (Base-Labile) | Z/Cbz (H₂/Pd or Strong Acid Labile) | Fmoc deprotection with piperidine is mild and orthogonal to acid-labile side-chain groups.[] Z-group removal conditions are harsh and would cleave the peptide from most standard resins.[17] |

| Side-Chain Protection | Pbf (Acid-Labile)[11] | Z/Cbz (H₂/Pd or Strong Acid Labile) | Pbf is cleaved simultaneously with the resin linker and other tBu-based groups by TFA. This simplifies the final deprotection step into a single, efficient process. |

| Orthogonality | Excellent | Poor (for SPPS) | The Fmoc (base-labile) and Pbf (acid-labile) groups can be removed under distinct, non-interfering conditions, which is the definition of an orthogonal system.[4][9] |

| Activation Method | In-situ Activation (e.g., HBTU, HATU, COMU)[15] | Pre-activated (-OSu ester)[14] | In-situ activation offers higher reactivity and is seamlessly integrated into automated SPPS workflows. Pre-activation avoids handling coupling reagents but may offer lower coupling efficiency for difficult sequences. |

| Typical Application | Automated & Manual SPPS[6] | Primarily historical or specialized solution-phase synthesis. | The entire ecosystem of modern peptide synthesis (resins, instruments, other amino acids) is built around the Fmoc/tBu strategy. |

| Key Advantage | High efficiency, purity, and compatibility with modern SPPS. | Simplicity of coupling step (no activator needed). | The streamlined, orthogonal workflow of the Fmoc/Pbf system leads to higher yields and purer products.[10] |

| Major Disadvantage | Requires in-situ coupling reagents. | Harsh deprotection conditions incompatible with SPPS. | The need for activators is a minor complexity outweighed by the benefits. The harshness of Z-deprotection is a fundamental limitation for SPPS. |

Experimental Protocols & Workflows

The practical application of these derivatives highlights their profound differences.

Standard Protocol: Fmoc-D-Arg(Pbf)-OH in Automated SPPS

This protocol outlines a single coupling cycle within a standard Fmoc-SPPS workflow.

1. Resin Preparation:

-

Start with a pre-swollen solid-phase resin (e.g., Rink Amide, Wang) with a free N-terminal amine.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain and repeat the treatment for 10 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[19]

3. Coupling Reaction (In-situ Activation):

-

In a separate vessel, prepare the activation solution:

-

Dissolve Fmoc-D-Arg(Pbf)-OH (4 eq. relative to resin loading).

-

Dissolve a coupling agent, e.g., HBTU (3.95 eq.).

-

Dissolve an additive, e.g., HOBt (4 eq.) or OxymaPure.

-

Add a non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIEA) (8 eq.).

-

Use DMF as the solvent.

-

-

Allow the solution to pre-activate for 1-2 minutes.[20]

-

Add the activation solution to the resin.

-

Agitate via bubbling nitrogen or orbital shaking for 1-2 hours. Arginine can be challenging to couple, so a longer time or a double coupling may be necessary.[21]

4. Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times) to prepare for the next cycle.

5. Final Cleavage and Deprotection:

-

After the full sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v) . TIS and water act as scavengers to trap the reactive carbocations generated from the Pbf and other protecting groups.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

Conceptual Workflow: Z-D-Arg(Z)-OSu in Solution Phase

This derivative is not recommended for standard SPPS. Its use is typically confined to solution-phase fragment condensation.

1. Coupling in Solution:

-

Dissolve a C-terminus protected amino acid or peptide fragment (e.g., H-Gly-OMe) in a suitable solvent (e.g., DMF, Dioxane).

-

Add a base, such as DIEA, to neutralize any amine salts.

-

Add the Z-D-Arg(Z)-OSu directly to the solution.

-

Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

2. Work-up and Purification:

-

Perform an aqueous work-up to remove water-soluble byproducts.

-

Purify the resulting Z-protected dipeptide by column chromatography or crystallization.

3. Deprotection (Example: Hydrogenolysis):

-

Dissolve the purified, fully protected peptide in a solvent like methanol or ethanol.

-

Add a Palladium on carbon catalyst (Pd/C, ~10% by weight).

-

Stir the mixture under a positive pressure of hydrogen gas (H₂) until deprotection is complete.

-

Filter the catalyst and evaporate the solvent to yield the deprotected peptide. Note: This step is incompatible with many other protecting groups and sulfur-containing amino acids.

Comparative Workflow Diagram

The following diagram illustrates the fundamental divergence in the synthetic pathways.

Caption: Workflow comparison for SPPS vs. Solution Phase synthesis.

Strategic Recommendations and Conclusion

For professionals engaged in modern peptide synthesis, the choice is unequivocal.

-

Fmoc-D-Arg(Pbf)-OH is the mandatory choice for virtually all Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its design is perfectly aligned with the principles of orthogonal protection, enabling the efficient, automated, and high-fidelity synthesis of complex peptides. Its widespread adoption is supported by decades of validation and a vast ecosystem of compatible reagents and instrumentation.[5][6][22]

-

Z-D-Arg(Z)-OSu is a legacy reagent with niche applications. It may find use in specific solution-phase syntheses, particularly for creating small peptide fragments where its harsh deprotection conditions can be managed. However, for building longer peptides or for any work involving standard solid-phase techniques, it is chemically and strategically unsuitable.

References

-

Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis - Amino Acid Derivatives. [Link]

-

Fmoc-D-Arg(Pbf)-OH [187618-60-6] - Aapptec Peptides. [Link]

-

High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis - Advent Chembio. [Link]

-

Amino Acid Derivatives for Peptide Synthesis - AAPPTec. [Link]

-

Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - RSC Publishing. [Link]

-

Introduction to Peptide Synthesis - Master Organic Chemistry. [Link]

- Methods for the synthesis of arginine-containing peptides - Google P

-

Do I need to protect Fmoc-Arg in solid phase peptide synthesis ? | ResearchGate. [Link]

-

Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. [Link]

-

Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. [Link]

-

Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC. [Link]

-

Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide | Journal of the American Chemical Society. [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Low yield in peptide coupling reaction using N-hydroxysuccinimide ester - Reddit. [Link]

-

Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? | ResearchGate. [Link]

-

Introduction to Peptide Synthesis - PMC - NIH. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods. - PNAS. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. [Link]

-

Fragment synthesis of disulfide-containing peptides - PMC - NIH. [Link]

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 7. youtube.com [youtube.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. High-Purity Fmoc-Arg(Pbf)-Ol for Peptide Synthesis | Advent [adventchembio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 18. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. biotage.com [biotage.com]

- 22. Fmoc-Arg(Pbf)-OH | Protected Arginine for Peptide Synthesis | Baishixing [aminoacids-en.com]

Z-D-Arg(Z)-OSu synonyms and IUPAC nomenclature

Title: Technical Guide: Z-D-Arg(Z)-OSu – Nomenclature, Synthesis, and Application in Peptidomimetics

Executive Summary:

This technical guide provides an in-depth analysis of Z-D-Arg(Z)-OSu (

Part 1: Chemical Identity & Nomenclature

The nomenclature of Z-D-Arg(Z)-OSu follows a logic that describes the backbone, the stereochemistry, the protecting groups, and the activation state.

Names and Identifiers

| Category | Identifier / Name |

| Common Name | Z-D-Arg(Z)-OSu |

| Synonyms | |

| IUPAC Name | 2,5-dioxopyrrolidin-1-yl (2R)-2-{[(benzyloxy)carbonyl]amino}-5-{N'-[(benzyloxy)carbonyl]carbamimidamido}pentanoate |

| Molecular Formula | |

| Stereochemistry | D-isomer (2R configuration) |

| CAS Number | Note: Specific CAS for the D-isomer OSu ester is rare.[1][2] Refer to L-isomer (Z-Arg(Z)-OSu) or free acid precursor (Z-D-Arg(Z)-OH) for analog properties. |

Structural Breakdown (Graphviz Diagram)

The following diagram illustrates the hierarchical composition of the molecule, separating the activation group from the protected core.

Figure 1: Structural decomposition of Z-D-Arg(Z)-OSu showing protection and activation sites.

Part 2: Structural Analysis & Expert Insights

As a Senior Application Scientist, it is crucial to understand why this specific derivative is selected over others (e.g., Fmoc or Boc variants).

The "Z" Group Advantage

The Benzyloxycarbonyl (Z or Cbz) group is stable to the mild acidic conditions used to remove Boc groups (TFA) and the basic conditions used to remove Fmoc groups (Piperidine).

-

Orthogonality: It allows for the synthesis of peptides where the N-terminus needs to remain protected while other segments are manipulated.

-

Removal: The Z group is removed via catalytic hydrogenolysis (

) or strong acids (HBr/AcOH, HF), making it ideal for "global deprotection" at the very end of a synthesis sequence.

The D-Arginine Core

Incorporating D-Arginine (the (R)-enantiomer) into peptide sequences is a primary strategy in peptidomimetics .

-

Proteolytic Stability: Endogenous proteases typically recognize L-amino acids. Replacing L-Arg with D-Arg often drastically increases the half-life of therapeutic peptides in serum.

-

Conformational Constraint: D-amino acids induce specific turns (e.g.,

-turns) in the peptide backbone, potentially locking the molecule into a bioactive conformation.

OSu Activation (Active Ester)

The N-hydroxysuccinimide (OSu) ester is a pre-activated species.

-

Efficiency: It reacts rapidly with primary amines to form stable amide bonds.

-

Racemization Suppression: Compared to acid chlorides or in-situ activation with carbodiimides (DCC), OSu esters are less prone to racemization (loss of chirality) during coupling, preserving the crucial D-configuration.

Part 3: Synthesis & Quality Control Protocol

Objective: Synthesize Z-D-Arg(Z)-OSu from Z-D-Arg(Z)-OH.

Synthesis Workflow

Reagents:

-

Precursor: Z-D-Arg(Z)-OH (Commercial or synthesized via Schotten-Baumann reaction).

-

Activator: N-Hydroxysuccinimide (HOSu).

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC).

-

Solvent: Anhydrous DMF (Dimethylformamide) or DCM/DMF mixture.

Protocol:

-

Dissolution: Dissolve 10 mmol of Z-D-Arg(Z)-OH and 11 mmol of HOSu in 50 mL of anhydrous DMF at 0°C under nitrogen.

-

Activation: Add 11 mmol of DCC dissolved in minimal DMF dropwise.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. The byproduct, Dicyclohexylurea (DCU), will precipitate as a white solid.

-

Filtration: Filter off the DCU precipitate.

-

Precipitation: Pour the filtrate into ice-cold diethyl ether or ethyl acetate/hexane mix to precipitate the crude product.

-

Recrystallization: Recrystallize from Isopropanol/Hexane to obtain pure Z-D-Arg(Z)-OSu.

Coupling Workflow Diagram

Figure 2: Step-by-step synthesis pathway for the activation of Z-D-Arg(Z)-OH.

Quality Control (QC) Parameters

| Test | Method | Acceptance Criteria |

| Identity | Mass Spectrometry (ESI-MS) | |

| Purity | HPLC (C18 Column) | > 95% Area under curve |

| Chirality | Chiral HPLC | < 1% L-isomer (Enantiomeric Excess > 98%) |

| Activation | IR Spectroscopy | Characteristic ester bands at ~1730 cm⁻¹, ~1780 cm⁻¹ |

Part 4: Application in Peptide Synthesis

When using Z-D-Arg(Z)-OSu in solid-phase peptide synthesis (SPPS) or solution phase synthesis:

-

Solubility: Arginine derivatives can be hydrophobic. Dissolve in DMF or NMP. Avoid pure DCM if solubility is poor.

-

Base: Use 1-2 equivalents of DIPEA (Diisopropylethylamine) to ensure the N-terminus of the receiving peptide is unprotonated.

-

Monitoring: Monitor the reaction using the Kaiser Test (if coupling to a primary amine) or HPLC. The disappearance of the free amine indicates success.

-

Deprotection:

-

The Z groups (both N-terminal and side-chain) are not removed by TFA.

-

They are removed at the very end using HF (Hydrofluoric Acid) or TFMSA (Trifluoromethanesulfonic acid) , or via Hydrogenolysis (

) if the peptide contains no sulfur (Cys/Met) that would poison the catalyst.

-

References

-

IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry. Link

- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Fundamental text on active ester chemistry).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link (Contextualizes OSu vs other activation methods).

-

PubChem. (n.d.).[1] N-Hydroxysuccinimide (Compound Summary). National Library of Medicine. Link

-

Sigma-Aldrich. (n.d.). Z-Arg-OH Product Specification. (Reference for Z-Arginine base properties). Link

Sources

The Chiral Advantage: Engineering Therapeutic Peptides with D-Arginine Derivatives

Executive Summary

The incorporation of D-arginine (D-Arg) into therapeutic peptide backbones represents a high-impact "chiral switch" strategy. It addresses the three primary failure modes of peptide drug development: rapid proteolytic clearance, poor membrane permeability, and off-target receptor binding. This guide details the physicochemical mechanisms driving D-Arg efficacy, provides comparative data on its stabilizing effects, and outlines a validated Solid Phase Peptide Synthesis (SPPS) protocol for its integration.

Mechanistic Foundations: Why D-Arginine?

The Proteolytic Blind Spot

The primary utility of D-arginine is the evasion of trypsin-like serine proteases. Endogenous proteases are stereoselective, evolving to recognize and cleave peptide bonds at the C-terminus of L-basic residues (L-Arg, L-Lys).

-

Mechanism: The guanidinium side chain of L-arginine fits precisely into the S1 specificity pocket of trypsin (Asp189), positioning the scissile bond for nucleophilic attack.

-

The D-Arg Effect: Inverting the chirality to D-Arg alters the spatial orientation of the side chain. While the physicochemical properties (charge, polarity) remain identical, the steric mismatch prevents the scissile bond from entering the catalytic triad. This renders the peptide effectively "invisible" to serum proteases.

Enhanced Cell Penetration (The "r8" Effect)

Poly-arginine sequences are potent Cell Penetrating Peptides (CPPs). Surprisingly, the D-isomer (octa-D-arginine, or "r8") often exhibits superior uptake kinetics compared to its L-counterpart ("R8").

-

Uptake Efficiency: D-Arg oligomers show up to 20-fold faster internalization in specific cell lines (e.g., Jurkat, HeLa) compared to L-isomers.

-

Causality: This is not merely due to stability. While L-CPPs are degraded by extracellular proteases before uptake, D-CPPs persist longer at the membrane interface, increasing the probability of macropinocytosis or direct translocation.

Modulating Receptor Selectivity

Chiral substitution can decouple therapeutic effects from side effects.

-

Case Study: In Vasopressin, the L-Arg

D-Arg substitution at position 8 dramatically reduces affinity for V1 receptors (vasoconstriction/pressor effect) while maintaining high affinity for V2 receptors (antidiuretic effect).[1]

Strategic Applications & Data Analysis

Case Study: Desmopressin (DDAVP)

Desmopressin (1-deamino-8-D-arginine vasopressin) is the gold standard for D-Arg engineering.

Table 1: Comparative Pharmacokinetics of Vasopressin vs. Desmopressin

| Feature | Arginine Vasopressin (L-Arg) | Desmopressin (D-Arg) | Impact of D-Arg |

| Half-Life (Plasma) | 10–20 minutes | 3–4 hours | ~15x Increase (Proteolytic resistance) |

| V2/V1 Selectivity Ratio | 1.0 (Non-selective) | ~2000–4000 | Decoupled Activity (High antidiuretic, low pressor) |

| Oral Bioavailability | < 1% (Destroyed in GI) | Low but clinically viable | Enables oral/sublingual dosing |

| Clearance Mechanism | Rapid enzymatic cleavage | Renal excretion (intact) | Extended duration of action |

Antimicrobial Peptides (AMPs)

Cationic AMPs often fail due to serum degradation. Substituting L-Arg with D-Arg in peptides like R4F4 creates diastereomers that retain membrane-disrupting capabilities while surviving serum exposure.

-

Result: D-R4F4 variants show maintained MIC (Minimum Inhibitory Concentration) against S. aureus even in the presence of trypsin, whereas L-variants lose activity within minutes.

Technical Workflow: Solid Phase Peptide Synthesis (SPPS) of D-Arg Peptides

Synthesizing D-Arg peptides requires modified protocols to prevent racemization and

Critical Reagents

-

Resin: Rink Amide (for C-terminal amides) or Wang (for acids). Low loading (0.3–0.5 mmol/g) is preferred to reduce aggregation.

-

Amino Acid: Fmoc-D-Arg(Pbf)-OH.

-

Coupling Agents: DIC/Oxyma Pure is superior to HBTU/DIEA for reducing racemization.

Step-by-Step Protocol

-

Resin Swelling:

-

Swell resin in DMF for 30 min.

-

-

Deprotection:

-

20% Piperidine in DMF (2 x 5 min). Note: Monitor UV to ensure complete Fmoc removal.

-

-

Activation & Coupling (The Critical Step):

-

Stoichiometry: 4 eq Fmoc-D-Arg(Pbf)-OH : 4 eq DIC : 4 eq Oxyma Pure.

-

Pre-activation: Mix reagents for 2 min before adding to resin to minimize side reactions.

-

Coupling Time: 60 min at Room Temp.

-

Double Coupling: MANDATORY for D-Arg. Repeat the coupling step with fresh reagents to ensure >99% incorporation.

-

-

Capping:

-

Acetic anhydride/Pyridine in DMF (10 min) to terminate unreacted chains.

-

-

Cleavage:

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Note: Pbf removal from Arg is slow; do not shorten this time.

-

Troubleshooting: -Lactam Formation

During activation, the

-

Prevention: Avoid base-driven activation (like HATU/DIEA) if possible. Use carbodiimide chemistry (DIC/Oxyma).

Visualizing the Mechanisms

Diagram: Protease Resistance & CPP Internalization

The following diagram illustrates the dual advantage of D-Arg: steric resistance to Trypsin and enhanced cellular uptake pathways.

Figure 1: Mechanistic divergence of L- vs. D-Arginine peptides. D-Arg evades proteolytic cleavage, allowing higher concentration accumulation at the membrane for internalization.

Diagram: SPPS Workflow for D-Arg

A self-validating workflow to ensure high-purity synthesis.

Figure 2: Optimized SPPS cycle for D-Arginine incorporation, highlighting the mandatory double-coupling step to overcome steric hindrance.

References

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Source: PubMed Central (PMC) URL:[Link]

-

Polyarginine enters cells more efficiently than other polycationic homopolymers. Source: ResearchGate (Journal of Peptide Research) URL:[Link]

-

Desmopressin: Mechanism of Action and Clinical Pharmacology. Source: National Institutes of Health (NIH) / StatPearls URL:[Link]

-

D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Source: bioRxiv URL:[2][Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis (Arginine Coupling). Source: Biotage URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis: Coupling of Z-D-Arg(Z)-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Z-Protected Arginine in Peptide Synthesis

The synthesis of peptides with specific biological functions is a cornerstone of drug discovery and biochemical research. The incorporation of arginine residues is often critical for receptor binding, cellular uptake, and overall peptide structure and function. However, the highly basic and nucleophilic nature of the arginine guanidinium side chain necessitates robust protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions.[1] While modern SPPS predominantly relies on Fmoc and Boc protecting group strategies, the use of benzyloxycarbonyl (Z or Cbz) protected amino acids, though considered a more traditional approach, offers unique advantages in specific synthetic schemes, such as in the synthesis of complex peptides or for fragment condensation strategies.[2][3]

This document provides a detailed protocol and technical guidance for the coupling of Nα,Nω-dibenzyloxycarbonyl-D-arginine-N-hydroxysuccinimide ester (Z-D-Arg(Z)-OSu) in solid-phase peptide synthesis. The use of the D-enantiomer is often a strategic choice to enhance peptide stability against enzymatic degradation. The N-hydroxysuccinimide (OSu) ester provides a pre-activated form of the amino acid, facilitating a clean and efficient coupling reaction.[4] We will delve into the mechanistic rationale behind the protocol, offering insights into reaction optimization, monitoring, and troubleshooting.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Z-D-Arg(Z)-OSu | Peptide Synthesis Grade | Major chemical suppliers | Store desiccated at -20°C. |

| Peptide-resin with free N-terminal amine | High-quality | Various | e.g., Rink Amide, Wang, or 2-Chlorotrityl resin.[5] |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Ensure low amine and water content. |

| Dichloromethane (DCM) | Anhydrous | Various | For washing and resin swelling. |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Use redistilled for best results. |

| Piperidine | Reagent Grade | Various | For Fmoc-deprotection if applicable. |

| Acetic Anhydride | Reagent Grade | Various | For capping unreacted amines. |

| Pyridine | Anhydrous | Various | For capping solution. |

| Ninhydrin Test Kit | Various | For monitoring reaction completion. | |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various | For cleavage. Extremely corrosive. [6] |

| Thioanisole | Reagent Grade | Various | Scavenger for cleavage. |

| 1,2-Ethanedithiol (EDT) | Reagent Grade | Various | Scavenger for cleavage. |

| Anisole | Reagent Grade | Various | Scavenger for cleavage. |

| Diethyl ether | Anhydrous, cold | Various | For peptide precipitation. |

| Solid Phase Synthesis Vessel | Various | Manual or automated system. |

Experimental Protocol: Coupling of Z-D-Arg(Z)-OSu

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow. The starting point is a peptide-resin with a deprotected N-terminal amine.

Part 1: Resin Preparation and Swelling

-

Resin Transfer: Transfer the peptide-resin (1.0 eq, based on initial loading) to a suitable SPPS reaction vessel.

-

Washing: Wash the resin sequentially with:

-

N,N-Dimethylformamide (DMF) (3 x 10 mL/g resin)

-

Dichloromethane (DCM) (3 x 10 mL/g resin)

-

DMF (3 x 10 mL/g resin)

-

-

Swelling: Swell the resin in DMF (10 mL/g resin) for 30-60 minutes to ensure optimal accessibility of the reactive sites.[7]

Part 2: N-terminal Deprotection (if applicable)

This step is for peptides being synthesized using an Fmoc-strategy.

-

Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) (10 mL/g resin) for 5-10 minutes.

-

Repeat Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to remove all traces of piperidine.

Part 3: Coupling of Z-D-Arg(Z)-OSu

-

Pre-dissolution: In a separate vial, dissolve Z-D-Arg(Z)-OSu (2.0-3.0 eq) in a minimal amount of DMF. Gentle warming may be required for complete dissolution.

-

Coupling Reaction: Add the dissolved Z-D-Arg(Z)-OSu solution to the swollen, deprotected peptide-resin.

-

Base Addition: Add Diisopropylethylamine (DIPEA) (1.0-2.0 eq) to the reaction mixture. The base neutralizes any residual ammonium salts and can catalyze the reaction.

-

Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. Longer reaction times (overnight) may be necessary for sterically hindered couplings.

Part 4: Reaction Monitoring and Capping

-

Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates a complete reaction.

-

Double Coupling (if necessary): If the ninhydrin test is positive (blue/purple beads), drain the reaction solution, wash the resin with DMF (3x), and repeat the coupling step with a fresh solution of Z-D-Arg(Z)-OSu.

-

Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step. Treat the resin with a solution of acetic anhydride/pyridine/DCM (e.g., in a 1:8:8 ratio) for 30 minutes.

-

Final Washes: After a complete coupling (and optional capping), wash the resin thoroughly to remove excess reagents and by-products. A typical wash cycle is:

-

DMF (3 x 10 mL/g resin)

-

DCM (3 x 10 mL/g resin)

-

DMF (3 x 10 mL/g resin)

-

The resin is now ready for the next cycle of deprotection and coupling.

Rationale and Scientific Insights

The choice of an OSu active ester for coupling offers a balance between reactivity and stability. The N-hydroxysuccinimide is a good leaving group, which activates the carbonyl carbon for nucleophilic attack by the free amine of the peptide chain.[4] This method avoids the in-situ generation of highly reactive species that can sometimes lead to side reactions, such as racemization.

The use of DIPEA is primarily to ensure the N-terminal amine of the peptide-resin is in its free base form for efficient nucleophilic attack. It is a non-nucleophilic base, which minimizes the risk of side reactions with the active ester.

The Z-protecting groups on both the alpha-amine and the guanidinium side chain are stable to the mildly basic conditions of Fmoc deprotection (piperidine in DMF) and the mildly acidic conditions used for Boc deprotection (TFA in DCM).[9] This orthogonality is crucial for the stepwise elongation of the peptide chain.

Visualizing the Workflow

Sources

Topic: A Systematic Approach to Optimizing the Solubility of Z-D-Arg(Z)₂-OSu in DMF and DMSO

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction: The Solubility Challenge of a Critical Reagent

Nα-Benzyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-D-arginine N-hydroxysuccinimide ester, abbreviated as Z-D-Arg(Z)₂-OSu, is a crucial building block in solid-phase and solution-phase peptide synthesis. Its D-configuration is often incorporated to enhance peptide stability against enzymatic degradation, while the extensive benzyloxycarbonyl (Z) protection renders the arginine side chain suitably inert for coupling reactions. However, the very features that make it chemically valuable—three bulky, aromatic Z-groups—impart significant hydrophobicity, making its dissolution a non-trivial challenge.

Incomplete solubilization is a primary source of failure in coupling reactions, leading to low yields, truncated sequences, and difficult purifications. The two most common aprotic polar solvents used to overcome this challenge are N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This application note provides a comprehensive guide, grounded in physicochemical principles, to systematically determine and optimize the solubility of Z-D-Arg(Z)₂-OSu in these key solvents. We present not just a protocol, but a strategic framework for ensuring this reagent is fully bioavailable for reaction.

Physicochemical Rationale: Understanding the Key Players

A successful solubilization strategy is built upon understanding the molecular interactions between the solute and the solvent.

The Solute: Z-D-Arg(Z)₂-OSu

The structure of Z-D-Arg(Z)₂-OSu is dominated by three key features:

-

D-Arginine Core: Provides the fundamental amino acid structure.

-

Three Benzyloxycarbonyl (Z) Groups: These large, non-polar aromatic groups are the primary drivers of the molecule's low aqueous solubility and preference for organic solvents.[1][2] They create a hydrophobic shield around the polar arginine backbone.

-

N-hydroxysuccinimide (OSu) Ester: A highly reactive group essential for amide bond formation. Its integrity must be preserved during dissolution; harsh conditions (e.g., high pH, prolonged excessive heat) can lead to hydrolysis.

The Solvents: DMF and DMSO

Both DMF and DMSO are powerful, polar aprotic solvents, making them ideal for dissolving a wide range of organic molecules, especially those with both polar and non-polar character.[3][4]

-

N,N-Dimethylformamide (DMF): Often considered the workhorse solvent for peptide synthesis.[5] It effectively solvates the peptide backbone and is compatible with most coupling reagents. However, its quality is paramount, as amine impurities can compromise the synthesis.

-

Dimethyl Sulfoxide (DMSO): A stronger solvent than DMF with a higher boiling point and polarity. It is particularly effective for dissolving highly hydrophobic or aggregation-prone peptides and their derivatives.[6][7] Its hygroscopic nature and potential to interfere with certain biological assays are key considerations.

The choice between them often depends on the specific requirements of the subsequent reaction and the observed solubility behavior.

Core Principles for Dissolving Protected Amino Acids

The solubility of complex molecules like Z-D-Arg(Z)₂-OSu is governed by several factors that can be manipulated to achieve a clear, homogenous solution.[2][8]

-

Amino Acid Composition: The high content of non-polar, hydrophobic protecting groups dictates the need for organic solvents.[1]

-

Temperature: Increasing the temperature enhances the kinetic energy of solvent molecules, which can help overcome the intermolecular forces within the solute's crystal lattice, thereby increasing solubility.[3]

-

Mechanical Agitation (Vortexing & Sonication): These methods increase the surface area of the solute exposed to the solvent and disrupt aggregates, accelerating the rate of dissolution.[8] It is crucial to distinguish between a fine suspension and a true solution; sonication can help clarify this.[8]

-

Purity: Impurities in either the solute or the solvent can act as nucleation points, hindering dissolution or causing precipitation. Always use high-purity, anhydrous-grade solvents.

Systematic Workflow for Solubility Optimization

The following workflow provides a logical progression from simple dissolution to advanced optimization techniques. It is designed to achieve complete solubilization efficiently while preserving the chemical integrity of the reagent.

Sources

- 1. bachem.com [bachem.com]

- 2. jpt.com [jpt.com]

- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]

Application Note: High-Efficiency Hydrogenolysis of Benzyloxycarbonyl (Z) Groups from Arginine

Part 1: Executive Summary & Mechanistic Principles